2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-26-15-24-21-18(17-10-5-4-6-11-17)13-27(22(21)23(26)29)14-20(28)25-19-12-8-7-9-16(19)2/h4-13,15H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXCZVQPUFLMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrrolo[3,2-d]pyrimidine core through a series of cyclization reactions involving intermediates such as acyl bromides and amines . The final step often involves the acylation of the core structure with 2-methylphenyl acetic acid under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamides, each with potential biological and chemical applications .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Mechanism of Action : Compounds in the pyrrolo[3,2-d]pyrimidine class have been shown to inhibit specific kinases involved in cancer proliferation. For instance, studies indicate that derivatives targeting the EPH receptor family exhibit significant anticancer properties due to their role in cell signaling pathways associated with tumor growth and metastasis .
- Case Studies : Research has demonstrated that certain derivatives of this compound can effectively induce apoptosis in cancer cell lines such as K562 (human chronic myelogenous leukemia) and HL-60 (human leukemia) .
-
Antimicrobial Properties
- Broad Spectrum Activity : The compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria .
- Research Findings : A study highlighted the potential of pyrrolo[3,2-d]pyrimidines in treating infections caused by resistant bacterial strains, showcasing their relevance in addressing public health challenges .
-
Neurological Implications
- CNS Activity : Some studies suggest that pyrrolo[3,2-d]pyrimidine derivatives may possess neuroprotective effects. They are being investigated for their potential use in treating neurodegenerative diseases by modulating neurotransmitter systems .
- Experimental Evidence : Animal models have shown promising results where these compounds improved cognitive functions and reduced neuroinflammation .
Synthetic Approaches
The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide typically involves multi-step processes including:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : Initial steps often involve cyclization reactions between appropriately substituted anilines and carbonyl compounds under acidic or basic conditions.
- Functionalization : Subsequent steps include introducing ethyl and methyl groups through alkylation reactions or using acyl chlorides to attach acetamide groups.
- Purification : The final product is purified using chromatography techniques to ensure high purity necessary for biological testing .
Biological Evaluations
- In Vitro Studies : Various assays have been employed to assess the cytotoxicity and efficacy of this compound against different cancer cell lines.
- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and therapeutic efficacy of the compound in real biological systems.
Mechanism of Action
The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to altered cell behavior. For example, the compound may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds from the evidence are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Findings :
Core Heterocycle Influence: Pyrrolo[3,2-d]pyrimidines (target compound, ) exhibit planar fused-ring systems conducive to intercalation or enzyme active-site binding. Thieno[2,3-d]pyrimidines () introduce sulfur atoms, which may alter electronic properties and metabolic stability compared to nitrogen-rich pyrrolo analogs.
Substituent Effects: Ethyl vs. Acetamide Linkages: The N-(2-methylphenyl)acetamide moiety is shared with , suggesting a conserved pharmacophore for target engagement.
Synthetic and Crystallographic Insights: Compounds like and highlight the importance of recrystallization conditions (e.g., ethanol/dioxane) for purity and crystallinity. X-ray diffraction data for (R factor = 0.054) underscores the utility of SHELX programs in resolving structural disorder in heterocyclic systems .
Biological Implications :
- Fluorinated derivatives (e.g., ) and aryl-substituted analogs (e.g., target compound) are prevalent in kinase inhibitor design, leveraging aromatic stacking and hydrogen-bonding interactions.
Biological Activity
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.5 g/mol. The unique structural features include a pyrrolo[3,2-d]pyrimidine core and substituents that enhance its lipophilicity and biological activity.
The biological activity of This compound is primarily attributed to its interaction with specific kinases involved in cancer progression:
- Focal Adhesion Kinase (FAK) : This kinase is crucial in regulating cell adhesion and migration. Inhibition of FAK can lead to reduced cancer cell proliferation and metastasis.
- Pyk2 : Similar to FAK, Pyk2 plays a role in cellular signaling pathways that promote survival and migration in cancer cells.
Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting these pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with This compound :
Case Studies
Several studies have investigated the biological effects of similar compounds within the pyrrolo[3,2-d]pyrimidine family:
- Study on Anticancer Activity :
- Mechanistic Insights :
Future Directions
Further research is necessary to fully elucidate the detailed mechanisms of action for This compound . Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in cancer models.
- Structural Modifications : Exploring structural analogs to enhance selectivity and potency against specific kinases.
- Combination Therapies : Investigating the potential synergistic effects when combined with existing anticancer therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are established for this compound?
- Methodological Answer : Multi-step synthesis is typical for pyrrolo-pyrimidine derivatives. For example, outlines a protocol involving sequential condensation, cyclization, and chlorination steps. Key intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) are prepared via nucleophilic substitution, followed by formamidine addition to form the pyrimidine core. Final chlorination introduces reactivity for subsequent functionalization .
- Experimental Design : Optimize reaction conditions (solvent, temperature) using high-performance liquid chromatography (HPLC) to monitor intermediate purity. Reference for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups .
Q. Which analytical techniques validate the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography ( ): Resolve bond angles and stereochemistry with single-crystal diffraction (mean C–C bond length: 0.005 Å; R factor <0.06) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups at C7). Compare spectral data to analogs in (e.g., ethyl 7-methyl-3-oxo derivatives) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS in , m/z 254.1 [M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Replace the 3-ethyl group () with bulkier alkyl chains to assess steric effects on target binding.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring () to evaluate electronic impacts on potency .
- Bioisosteric replacement : Substitute the acetamide moiety (N-(2-methylphenyl)) with sulfonamides ( ) to improve metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding affinities. Cross-validate with in vitro assays (IC₅₀ determinations).
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : For enzyme inhibition, combine fluorescence polarization ( ) with surface plasmon resonance (SPR) to confirm binding kinetics .
- Control experiments : Rule out assay interference (e.g., compound aggregation) via dynamic light scattering (DLS) or detergent-based protocols ( ).
- Dose-response validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-type-specific artifacts.
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Compare Pd(II) acetate ( , % yield) with Buchwald-Hartwig catalysts for C–N coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for cyclization steps ().
- Process control : Implement inline FTIR or Raman spectroscopy ( , RDF2050108) to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
